molecular formula C5H2Br2N2O2 B100588 2,3-Dibromo-5-nitropyridine CAS No. 15862-36-9

2,3-Dibromo-5-nitropyridine

Cat. No.: B100588
CAS No.: 15862-36-9
M. Wt: 281.89 g/mol
InChI Key: BPMGYPAEPOYAMW-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-nitropyridine is a chemical compound with the molecular formula C5H2Br2N2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a nitro group at the 5 position on the pyridine ring. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-nitropyridine typically involves the bromination of 5-nitropyridine. One common method includes the reaction of 5-nitropyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction mixture is typically cooled to room temperature, and solvents such as toluene and water are added. The organic layer is separated, washed with aqueous sodium hydroxide, water, and brine, dried with sodium sulfate, and then evaporated to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Reduction Reactions: Catalysts such as palladium on carbon with hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Reduction Reactions: The major product is 2,3-dibromo-5-aminopyridine.

    Coupling Reactions: Products include biaryl compounds with diverse substituents.

Scientific Research Applications

2,3-Dibromo-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It can be used to synthesize biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,5-Dibromo-3-nitropyridine
  • 3,5-Dibromo-4-nitropyridine
  • 2,6-Dibromo-3-nitropyridine

Comparison: 2,3-Dibromo-5-nitropyridine is unique due to the specific positioning of the bromine atoms and the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in substitution and reduction reactions .

Properties

IUPAC Name

2,3-dibromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGYPAEPOYAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360894
Record name 2,3-dibromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-36-9
Record name 2,3-Dibromo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dibromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-nitropyridin-2-ol, POBr3 and PBr3 was heated at 120° C. for 3.5 h. The crude mixture was poured into a mixture of ice and water and extracted with DCM. The crude mixture was purified by flash chromatography over SiO2 eluting with hexane/ethyl acetate mixtures affording 2.63 g (yield 73%) of the expected product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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